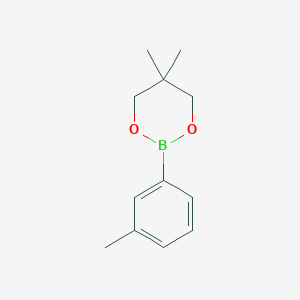
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
Übersicht
Beschreibung
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, otherwise known as DMPB, is a boron-containing compound used in a variety of scientific research applications. It is a stable, non-toxic compound that has proven to be useful in a wide range of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Hydrolytic Stability and Structural Insights
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane has been noted for its unusual degree of hydrolytic stability. Structural analysis through X-ray crystallography has revealed insights into its molecular structure, such as the nearly planar 1,3,2-dioxaborinane ring and bond lengths indicating delocalization confined to the heterocyclic ring (Emsley et al., 1989).
Reaction Mechanisms and Transformations
The compound has been studied for its reaction mechanisms with other chemicals like acetonitrile. This has led to the formation of various derivatives and has been pivotal in understanding the transformation processes involved (Kuznetsov et al., 1996).
Conformational Properties
Studies have also focused on the conformational properties of the compound. For instance, the synthesis of various alkyl-1,3,2-dioxaborinanes, including derivatives of 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, has shown that these molecules are conformationally homogeneous and do not contain axial substituents in certain positions. These findings are significant for understanding the stereochemistry of such heterocycles (Kuznetsov et al., 1978).
Synthesis and Structural Studies
The compound has been used in the synthesis of potentially useful chiral isocyanomethylphosphonate synthons. The molecular structures of these synthons have been determined through single-crystal X-ray analysis, providing valuable insights into their stereochemistry and potential applications in organic synthesis (Weener et al., 1998).
Applications in Cross-Coupling Reactions
The compound has been reported in cross-coupling reactions, like Suzuki cross-coupling, to yield biaryls. Optimizing this process to obtain good yields under specific conditions highlights its utility in organic synthesis (Chaumeil et al., 2000).
Spectroscopic Studies
Spectroscopic studies involving 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane have provided insights into the behavior of similar compounds under specific conditions, such as chemical ionization, thereby expanding the understanding of their molecular fragmentation and stability (Hancock & Weigel, 1979).
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-5-4-6-11(7-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHZOLPTFFTLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)
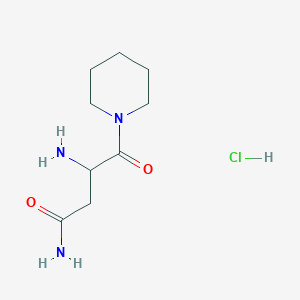
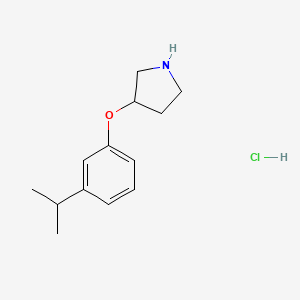
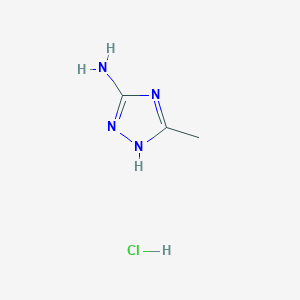
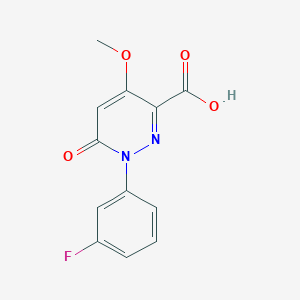
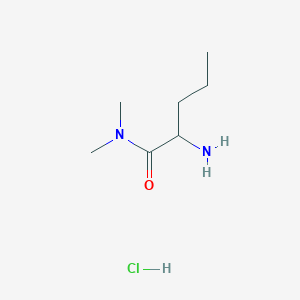
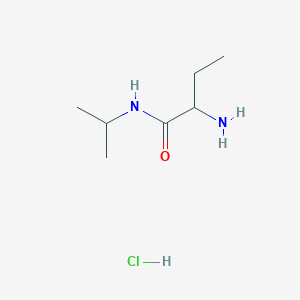

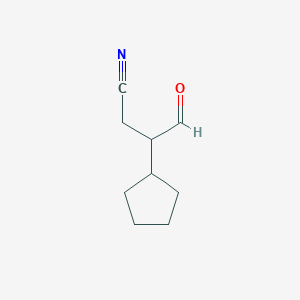
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
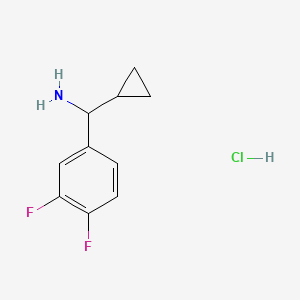
![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)